molecular formula C23H25N3OS B2656303 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1207056-71-0

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2656303
CAS No.: 1207056-71-0
M. Wt: 391.53
InChI Key: ZBKXFGIMFSJPGO-UHFFFAOYSA-N
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Description

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound offered for research purposes. This molecule is built on a 1,5-di-p-tolyl-1H-imidazole core, a scaffold recognized for its significant presence in medicinal chemistry research . The structure is further functionalized with a thioether linkage to a pyrrolidinyl ethanone moiety, a design strategy often employed to modulate the compound's physicochemical properties and biological interactions. The core imidazole structure is a well-known pharmacophore in drug discovery, with numerous derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . Specifically, its structural similarity to other aryl-substituted imidazole compounds suggests potential research value in the development of antimicrobial agents . Some imidazole derivatives have been investigated as potential inhibitors of key microbial enzymes, such as L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P), which is a promising target for novel antibacterial and antifungal drugs . Researchers can explore this compound as a building block in synthetic chemistry or as a candidate for in vitro biochemical and pharmacological screening assays to further elucidate its mechanism of action and potential research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c1-17-5-9-19(10-6-17)21-15-24-23(26(21)20-11-7-18(2)8-12-20)28-16-22(27)25-13-3-4-14-25/h5-12,15H,3-4,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKXFGIMFSJPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3OSC_{22}H_{25}N_{3}OS, with a molecular weight of 379.5 g/mol. The structure features an imidazole ring linked to a thioether and a pyrrolidine moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC22H25N3OS
Molecular Weight379.5 g/mol
CAS Number1207042-05-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor modulation, while the thioether linkage enhances lipophilicity, potentially improving membrane permeability.

Key Mechanisms:

  • Enzyme Inhibition : The imidazole moiety can act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may exhibit affinity for specific receptors, influencing signaling pathways related to neurotransmission and cellular responses.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone show promising anticonvulsant properties. For instance, compounds evaluated in the maximal electroshock (MES) test demonstrated significant protective effects against seizures, suggesting potential applications in epilepsy treatment .

Cytotoxicity and Safety Profile

In vitro studies assessing cytotoxicity revealed that this compound exhibits low toxicity profiles at therapeutic concentrations. For example, in HepG2 cell lines, it showed no significant hepatotoxic effects at concentrations up to 10 µM, indicating a favorable safety margin .

Study 1: Anticonvulsant Efficacy

A study conducted on a series of imidazole derivatives demonstrated that specific modifications led to enhanced anticonvulsant activity. The compound was tested in various seizure models, including the PTZ-kindling model, where it displayed significant efficacy compared to standard treatments .

Study 2: Pharmacokinetic Evaluation

Pharmacokinetic studies have shown that the compound possesses good permeability characteristics and metabolic stability. It exhibited moderate inhibition of CYP enzymes without significant adverse interactions, making it a candidate for further development in therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Functional Groups

Compound Name Key Functional Groups Synthesis Yield (if reported) Notable Features
Target Compound 1,5-di-p-tolylimidazole, thioether, pyrrolidin-1-yl ethanone Not reported Lipophilic p-tolyl groups; saturated pyrrolidine enhances solubility
Compound 11 () Thiazole, pyrimidine, benzamido, naphthalinothiazole 59% Aromatic stacking potential; multiple hydrogen-bonding sites
Compound 12 () Cyanopyrazole, ethoxy-thiazole, naphthalinothiazole 67% Electron-withdrawing cyano group; ester functionality
Nitroimidazole Derivative Nitroimidazole, arylethanol, α-carbonyl ester Not reported Electron-withdrawing nitro group; TDAE-mediated synthesis
Triazole Derivative 1,2,4-Triazole, pyrrol-2-yl ethanone Not reported Triazole ring (vs. imidazole); aromatic pyrrole substituent

Key Observations :

  • Imidazole vs. Triazole/Thiazole : The target compound’s imidazole ring (two nitrogen atoms at 1 and 3 positions) differs from triazoles (three nitrogens) and thiazoles (sulfur and nitrogen). Imidazoles often exhibit stronger hydrogen-bonding capacity, while thiazoles and triazoles may confer metabolic stability .
  • Conversely, nitro groups may increase reactivity in electrophilic substitutions .
  • Pyrrolidin-1-yl vs. Pyrrol-2-yl : The saturated pyrrolidine in the target compound likely improves solubility in polar solvents compared to the aromatic pyrrole in ’s derivative .

Insights :

  • Solvent and Reagent Choices: Ethanol and benzene are common in reflux-based syntheses (). The target compound may require similar conditions, given its thioether linkage, which often forms via nucleophilic substitution .
  • Yield Optimization: Higher yields in (67–72%) suggest that stepwise purification (e.g., crystallization from toluene or ethanol) is critical for heterocyclic systems .

Spectroscopic and Analytical Data

While the target compound’s spectral data are unavailable, comparisons with analogs highlight trends:

  • IR/NMR : Thioether linkages (C–S stretch ~600–700 cm⁻¹) and carbonyl groups (C=O ~1680–1700 cm⁻¹) are common in similar compounds (e.g., ’s Compounds 11–13) .
  • Mass Spectrometry : Fragmentation patterns for imidazole derivatives often include loss of substituents (e.g., p-tolyl groups) and sulfur-containing moieties .

Research Findings and Implications

Structural Flexibility : The target compound’s modular structure allows for tuning of lipophilicity (via p-tolyl groups) and solubility (via pyrrolidine), which is advantageous in drug design.

Synthetic Challenges : Thioether formation may require stringent anhydrous conditions, as seen in ’s use of dry benzene .

Analytical Techniques : Tools like SHELX () are critical for crystallographic validation of such complex heterocycles .

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